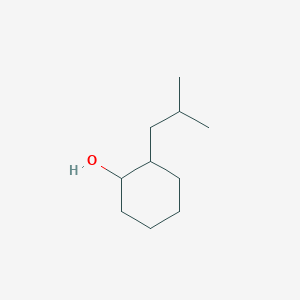

2-(2-Methylpropyl)cyclohexan-1-ol

Description

The exact mass of the compound 2-isobutylcyclohexanol is 156.151415257 g/mol and the complexity rating of the compound is 109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)7-9-5-3-4-6-10(9)11/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYSUHQDDSDEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of 2-(2-Methylpropyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexan-1-ol, is a cyclic alcohol with the chemical formula C10H20O. Its structure, characterized by a cyclohexane ring substituted with a hydroxyl group and an isobutyl group on adjacent carbons, gives rise to multiple stereoisomers. Understanding the distinct spatial arrangements and resulting physicochemical properties of these isomers is crucial for applications in medicinal chemistry, fragrance development, and materials science, where stereochemistry often dictates biological activity and material characteristics. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, and conformational analysis of this compound, supplemented with available quantitative data and a discussion of synthetic and analytical methodologies.

Chemical Structure and Nomenclature

The fundamental structure of this compound consists of a cyclohexane ring with a hydroxyl (-OH) group on carbon 1 and a 2-methylpropyl (isobutyl) group on carbon 2.[1] The systematic IUPAC name for this compound is this compound.

Molecular Formula: C10H20O

Molecular Weight: 156.27 g/mol

Stereoisomerism

The presence of two chiral centers at positions C1 and C2 of the cyclohexane ring results in the existence of stereoisomers. The two substituents, the hydroxyl group and the isobutyl group, can be oriented either on the same side (cis) or on opposite sides (trans) of the ring plane. This cis/trans isomerism gives rise to two diastereomers. Furthermore, each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for this compound.

The isomeric relationships can be summarized as follows:

-

(1R,2R)-2-(2-Methylpropyl)cyclohexan-1-ol and (1S,2S)-2-(2-Methylpropyl)cyclohexan-1-ol are enantiomers (a pair of trans isomers).

-

(1R,2S)-2-(2-Methylpropyl)cyclohexan-1-ol and (1S,2R)-2-(2-Methylpropyl)cyclohexan-1-ol are enantiomers (a pair of cis isomers).

-

The cis isomers are diastereomers of the trans isomers.

Conformational Analysis

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the cis and trans isomers is influenced by the axial or equatorial positions of the hydroxyl and isobutyl groups.

-

Trans Isomers: In the most stable chair conformation of the trans isomer, both the hydroxyl and the bulky isobutyl groups can occupy equatorial positions, minimizing steric hindrance from 1,3-diaxial interactions.

-

Cis Isomers: In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to the larger size of the isobutyl group compared to the hydroxyl group, the conformation where the isobutyl group is equatorial and the hydroxyl group is axial is generally favored.

The energy difference between these conformers influences the overall stability and reactivity of the isomers.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 156.27 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 156.151415 g/mol | PubChem |

| Monoisotopic Mass | 156.151415 g/mol | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 135 | PubChem |

Note: These are computationally predicted values for the general structure and may not represent the specific values for each individual isomer.

Experimental Protocols

Synthesis

A common synthetic route to this compound involves a two-step process: the alkylation of cyclohexanone to form 2-isobutylcyclohexanone, followed by the reduction of the ketone.

Step 1: Synthesis of 2-Isobutylcyclohexanone

A plausible method for the synthesis of 2-isobutylcyclohexanone is the enamine-mediated alkylation of cyclohexanone.

-

Protocol:

-

React cyclohexanone with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine.

-

The resulting enamine is then reacted with an isobutyl halide (e.g., isobutyl bromide).

-

Hydrolysis of the resulting iminium salt yields 2-isobutylcyclohexanone.

-

Step 2: Reduction of 2-Isobutylcyclohexanone to this compound

The reduction of the ketone can be achieved using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers.

-

Protocol for Stereoselective Reduction:

-

For the preparation of the trans-isomer (predominantly): Reduction with a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the approach of the hydride from the less hindered equatorial face, leading to the formation of the cis-alcohol (axial -OH). Subsequent workup may be required to isolate the desired trans isomer.

-

For the preparation of a mixture of cis and trans isomers: Reduction with sodium borohydride (NaBH4) in an alcoholic solvent is a common method that typically yields a mixture of the cis and trans isomers. The ratio of the products can be influenced by the reaction temperature and the solvent used.

-

The general workflow for the synthesis can be visualized as follows:

Separation and Characterization of Isomers

The separation of the cis and trans diastereomers can be achieved using standard laboratory techniques such as fractional distillation or column chromatography, owing to their different physical properties. The resolution of the enantiomeric pairs requires chiral separation methods, such as chiral chromatography or the formation of diastereomeric derivatives with a chiral resolving agent.

Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers.

-

¹H NMR: The chemical shift and the coupling constants of the proton on the carbon bearing the hydroxyl group (C1-H) are diagnostic. In the trans isomer, where the C1-H is typically axial, it will exhibit large axial-axial couplings to the adjacent axial protons. In the cis isomer, where the C1-H is typically equatorial, it will show smaller equatorial-axial and equatorial-equatorial couplings.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to the different steric environments.

Conclusion

This compound is a chiral molecule with a rich stereochemistry that significantly influences its physical and chemical properties. The existence of four distinct stereoisomers—two pairs of enantiomers corresponding to the cis and trans diastereomers—necessitates careful consideration in any of its applications. While comprehensive experimental data for each isomer is not widely published, an understanding of the principles of stereoisomerism and conformational analysis of substituted cyclohexanes, combined with established synthetic and analytical methodologies, provides a solid framework for researchers, scientists, and drug development professionals working with this and related compounds. Further research to fully characterize the individual stereoisomers would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol from Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for the production of 2-(2-Methylpropyl)cyclohexan-1-ol, a potentially valuable intermediate in drug discovery and development, starting from the readily available precursor, isobutylbenzene. The proposed synthesis involves a two-step process: the catalytic hydrogenation of the aromatic ring of isobutylbenzene, followed by the oxidation of the resulting cycloalkane.

I. Synthesis Pathway Overview

The conversion of isobutylbenzene to this compound is a two-stage process that first reduces the aromatic ring and then introduces a hydroxyl group to the cyclohexane ring.

-

Step 1: Hydrogenation of Isobutylbenzene to Isobutylcyclohexane. In this step, the aromatic benzene ring of isobutylbenzene is saturated with hydrogen in the presence of a metal catalyst to yield isobutylcyclohexane. This reaction is a classic example of catalytic hydrogenation.[1][2]

-

Step 2: Oxidation of Isobutylcyclohexane to this compound. The saturated cycloalkane, isobutylcyclohexane, is then oxidized to introduce a hydroxyl group. This step can be challenging in terms of selectivity, and the formation of isomeric products is possible.

II. Experimental Protocols

Step 1: Catalytic Hydrogenation of Isobutylbenzene

This procedure is based on general protocols for the hydrogenation of alkylbenzenes.[3]

Materials:

-

Isobutylbenzene (99% purity)

-

Hydrogen gas (high purity)

-

Palladium on carbon (5% Pd/C) or Nickel catalyst

-

Ethanol (solvent)

-

High-pressure autoclave reactor

Procedure:

-

The high-pressure autoclave reactor is charged with isobutylbenzene and ethanol as the solvent.

-

The 5% Pd/C catalyst is carefully added to the mixture. The catalyst loading is typically 1-5 mol% relative to the isobutylbenzene.

-

The reactor is sealed and purged several times with nitrogen to remove any air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to the desired pressure, typically in the range of 10-50 atm.

-

The reaction mixture is heated to a temperature between 70°C and 150°C with vigorous stirring.

-

The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude isobutylcyclohexane.

-

The product can be purified by fractional distillation.

Step 2: Oxidation of Isobutylcyclohexane

This is a generalized protocol for the oxidation of a cycloalkane. The choice of oxidizing agent will influence the selectivity and yield. A common, albeit non-selective, method involves the use of chromic acid.

Materials:

-

Isobutylcyclohexane

-

Chromic acid (H₂CrO₄) solution (prepared from chromium trioxide and sulfuric acid) or other suitable oxidizing agent

-

Acetone (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Isobutylcyclohexane is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the solution is cooled in an ice bath.

-

A solution of chromic acid is added dropwise to the stirred solution of isobutylcyclohexane. The temperature is maintained below 10°C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of isopropanol to consume any excess oxidizing agent.

-

The mixture is then diluted with water and extracted several times with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield a crude mixture of products, which may include the desired this compound, the corresponding ketone, and other isomers.

-

The desired alcohol can be purified from the mixture using column chromatography.

III. Quantitative Data Summary

The following tables summarize the expected, generalized quantitative data for each step of the synthesis. It is important to note that actual yields and optimal conditions will need to be determined empirically.

Table 1: Hydrogenation of Isobutylbenzene

| Parameter | Value | Reference |

| Reactant | Isobutylbenzene | |

| Product | Isobutylcyclohexane | |

| Catalyst | 5% Pd/C or Nickel | [2] |

| Temperature | 70 - 150 °C | [3] |

| Pressure | 10 - 50 atm | [1] |

| Reaction Time | 4 - 24 hours | |

| Yield (Expected) | >95% | [1] |

Table 2: Oxidation of Isobutylcyclohexane

| Parameter | Value | Reference |

| Reactant | Isobutylcyclohexane | |

| Product | This compound | |

| Oxidizing Agent | Chromic Acid | |

| Temperature | 0 - 25 °C | |

| Reaction Time | 2 - 8 hours | |

| Yield (Expected) | 20 - 40% (highly variable) |

IV. Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis workflow from isobutylbenzene.

Caption: Detailed experimental workflow for the synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 2-(2-Methylpropyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-methylpropyl)cyclohexan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the analysis of analogous structures and established principles of organic spectroscopy. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predictions based on the general characteristics of alcohols and related cycloalkane derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 4.0 | m | 1H | CH-OH |

| ~1.0 - 2.0 | m | 11H | Cyclohexane ring CH and CH₂ protons, CH₂ of isobutyl group, CH of isobutyl group |

| ~0.9 | d | 6H | CH₃ groups of isobutyl group |

| Variable | s (broad) | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~65 - 75 | CH | C-OH |

| ~40 - 50 | CH | Cyclohexane CH attached to isobutyl |

| ~20 - 40 | CH₂, CH | Remaining cyclohexane carbons, isobutyl CH and CH₂ |

| ~20 - 25 | CH₃ | Isobutyl CH₃ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol)[1] |

| ~2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1470 - 1450 | Medium | C-H bend (alkane) |

| ~1150 - 1050 | Strong | C-O stretch (secondary alcohol)[1] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 156 | Molecular Ion (M⁺) - likely weak or absent[2][3] |

| 138 | M⁺ - H₂O (Dehydration)[2][3][4] |

| 99 | M⁺ - C₄H₉ (Loss of isobutyl group via alpha-cleavage)[2][3] |

| 57 | C₄H₉⁺ (Isobutyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon and proton framework of the molecule.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.[5] The choice of solvent is critical to avoid obscuring analyte signals.

-

If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

-

Instrumentation and Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[5]

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[5]

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[6][7]

-

The acquired FID is then Fourier transformed to generate the NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal. If the sample is a solid, a small amount is placed on the crystal and pressure is applied to ensure good contact.

-

-

Instrumentation and Data Acquisition:

-

The IR beam is passed through the ATR crystal, where it undergoes multiple internal reflections. At each reflection, the beam penetrates a small distance into the sample, and wavelength-specific absorption occurs.[8]

-

The detector measures the intensity of the transmitted IR radiation as a function of wavenumber.

-

The instrument software ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[9]

-

Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[9]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[9]

-

-

Instrumentation and Data Acquisition:

-

The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or through a liquid chromatograph (LC-MS).

-

In the ESI source, a high voltage is applied to the sample as it exits a capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum. For fragmentation analysis (MS/MS), specific ions can be selected and fragmented to provide further structural information. Alcohols commonly undergo fragmentation through α-cleavage and dehydration.[2][3][4]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. azom.com [azom.com]

- 7. magritek.com [magritek.com]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-(2-Methylpropyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and spectroscopic characterization of the cis and trans isomers of 2-(2-methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexanol. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical transformations.

Introduction

Substituted cyclohexanols are important structural motifs found in a variety of natural products and pharmacologically active compounds. The stereochemistry of the substituents on the cyclohexane ring plays a crucial role in determining the biological activity and physical properties of these molecules. The cis and trans isomers of this compound represent a fundamental example of diastereomerism in cyclic systems. Understanding their distinct properties and the methods for their selective synthesis and characterization is essential for their application in various fields of chemical research.

The conformational analysis of these isomers is dictated by the principles of cyclohexane stereochemistry, where substituents preferentially occupy the equatorial position to minimize steric strain. In the case of 2-substituted cyclohexanols, the relative stability of the cis and trans isomers depends on the conformational preferences of both the hydroxyl and the 2-methylpropyl groups.

Stereoselective Synthesis

The most common and effective method for the synthesis of cis- and trans-2-(2-methylpropyl)cyclohexan-1-ol is the stereoselective reduction of the corresponding ketone, 2-(2-methylpropyl)cyclohexanone. The diastereomeric ratio of the resulting alcohol isomers is highly dependent on the steric bulk of the reducing agent and the reaction conditions.

General Reaction Scheme:

Caption: General synthesis pathway for this compound isomers.

Generally, sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor the formation of the cis isomer through equatorial attack on the carbonyl group. This approach is driven by the steric hindrance posed by the axial hydrogens at the C3 and C5 positions. Conversely, less sterically demanding reducing agents, like sodium borohydride (NaBH₄), tend to favor the formation of the more thermodynamically stable trans isomer, where both the hydroxyl and the isobutyl groups can adopt equatorial positions in the chair conformation.

Experimental Protocols

Protocol 1: Synthesis of predominantly trans-2-(2-Methylpropyl)cyclohexan-1-ol

To a solution of 2-(2-methylpropyl)cyclohexanone (1.0 g, 6.48 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.25 g, 6.48 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford a mixture of cis and trans isomers, with the trans isomer being the major product.

Protocol 2: Synthesis of predominantly cis-2-(2-Methylpropyl)cyclohexan-1-ol

A solution of 2-(2-methylpropyl)cyclohexanone (1.0 g, 6.48 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is cooled to -78 °C under an argon atmosphere. A 1.0 M solution of L-Selectride® in THF (7.13 mL, 7.13 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the slow addition of water (5 mL) followed by 3M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield a mixture of cis and trans isomers, with the cis isomer being the major product.

Protocol 3: Separation of the Diastereomers

The separation of the cis and trans isomers can be achieved by column chromatography on silica gel.[1] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. The separation can also be facilitated by derivatization of the alcohol to the corresponding esters, which may exhibit different chromatographic behavior.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the differentiation and characterization of the cis and trans isomers of this compound. The key diagnostic signals are those of the proton and carbon at the C1 position (the carbon bearing the hydroxyl group).

¹H NMR Spectroscopy

The chemical shift and, more importantly, the coupling constant of the C1 proton are diagnostic for the stereochemistry.

-

Trans Isomer: In the more stable diequatorial conformation of the trans isomer, the C1 proton is in an axial position. It exhibits large axial-axial couplings (typically J = 8-12 Hz) to the axial protons on C2 and C6. This results in a broad multiplet or a triplet of doublets.

-

Cis Isomer: In the preferred conformation of the cis isomer (equatorial isobutyl group and axial hydroxyl group, or vice versa), the C1 proton is in an equatorial position. It displays smaller equatorial-axial and equatorial-equatorial couplings (typically J = 2-5 Hz), resulting in a narrower multiplet.

¹³C NMR Spectroscopy

The chemical shifts of the ring carbons are also indicative of the isomer's stereochemistry, due to the different steric environments. Generally, carbons bearing axial substituents are shielded (shifted to a lower ppm value) compared to those with equatorial substituents.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of the cis and trans isomers of this compound. Note: The following data are representative and may vary based on specific experimental conditions and the purity of the isomers.

Table 1: Diastereomeric Ratio of this compound with Different Reducing Agents

| Reducing Agent | Solvent | Temperature (°C) | Predominant Isomer | Approximate Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | Trans | 30:70 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to 25 | Trans | 20:80 |

| L-Selectride® | THF | -78 | Cis | >95:5 |

Table 2: Representative ¹H NMR Spectroscopic Data (in CDCl₃)

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Trans | H-1 (axial) | ~3.4 - 3.6 | m | J_ax-ax ≈ 8-12, J_ax-eq ≈ 3-5 |

| -CH₂- (isobutyl) | ~1.0 - 1.4 | m | ||

| -CH- (isobutyl) | ~1.6 - 1.8 | m | ||

| -CH₃ (isobutyl) | ~0.9 | d | J ≈ 6-7 | |

| Cis | H-1 (equatorial) | ~3.8 - 4.0 | br s or narrow m | J_eq-ax ≈ 3-5, J_eq-eq ≈ 2-4 |

| -CH₂- (isobutyl) | ~1.1 - 1.5 | m | ||

| -CH- (isobutyl) | ~1.7 - 1.9 | m | ||

| -CH₃ (isobutyl) | ~0.9 | d | J ≈ 6-7 |

Table 3: Representative ¹³C NMR Spectroscopic Data (in CDCl₃)

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| Trans | C-1 | ~72 - 75 |

| C-2 | ~48 - 51 | |

| C-3 | ~33 - 36 | |

| C-4 | ~25 - 28 | |

| C-5 | ~24 - 27 | |

| C-6 | ~31 - 34 | |

| -CH₂- (isobutyl) | ~45 - 48 | |

| -CH- (isobutyl) | ~24 - 27 | |

| -CH₃ (isobutyl) | ~22 - 25 | |

| Cis | C-1 | ~68 - 71 |

| C-2 | ~45 - 48 | |

| C-3 | ~30 - 33 | |

| C-4 | ~23 - 26 | |

| C-5 | ~22 - 25 | |

| C-6 | ~29 - 32 | |

| -CH₂- (isobutyl) | ~44 - 47 | |

| -CH- (isobutyl) | ~23 - 26 | |

| -CH₃ (isobutyl) | ~21 - 24 |

Conformational Analysis Workflow

The conformational preference of the isomers can be predicted and analyzed using a combination of spectroscopic data and computational modeling.

Caption: Workflow for the conformational analysis of this compound isomers.

Conclusion

The cis and trans isomers of this compound provide a classic example of diastereomerism in alicyclic compounds. Their stereoselective synthesis can be readily achieved through the reduction of the corresponding ketone, with the choice of reducing agent being the key determinant of the diastereomeric outcome. Detailed NMR analysis, particularly focusing on the chemical shift and coupling constants of the C1 proton, allows for unambiguous assignment of the cis and trans configurations. The data and protocols presented in this guide serve as a foundational resource for the synthesis, purification, and characterization of these and related substituted cyclohexanol derivatives, which are of significant interest in various areas of chemical and pharmaceutical research.

References

Physical and chemical properties of 2-(2-Methylpropyl)cyclohexan-1-ol

An In-depth Technical Guide to 2-(2-Methylpropyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from computational predictions and data from analogous structures to provide a robust theoretical and practical framework. It includes predicted physical properties, proposed experimental protocols for its synthesis and purification, expected spectroscopic characteristics, and a discussion of its chemical reactivity. This document also presents a generalized workflow for drug discovery, as specific biological signaling pathways for this compound are not currently documented in scientific literature.

Introduction

This compound, also known as 2-isobutylcyclohexanol, is a cyclic secondary alcohol. Its structure, consisting of a cyclohexane ring substituted with a hydroxyl group and an isobutyl group on an adjacent carbon, suggests potential for use as an intermediate in organic synthesis, particularly in the development of novel chemical entities for various applications, including pharmaceuticals. The stereochemistry of the two substituents on the cyclohexane ring allows for the existence of different diastereomers, which may exhibit distinct physical properties and biological activities. Numerous cyclohexane derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[3] |

| Molecular Weight | 156.27 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 104093-91-6 | PubChem[3] |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a plausible and effective method would be the reduction of the corresponding ketone, 2-(2-methylpropyl)cyclohexanone.

Synthesis via Reduction of 2-(2-Methylpropyl)cyclohexanone

This protocol is based on the well-established sodium borohydride reduction of cyclic ketones.[4][5][6][7]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2-(2-Methylpropyl)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methylpropyl)cyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding deionized water.

-

Add 3 M NaOH solution to decompose the borate esters.[6]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by fractional distillation or column chromatography.[8]

Method 1: Fractional Distillation

-

Assemble a fractional distillation apparatus.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at the predicted boiling point.

Method 2: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Load the crude product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following characteristic signals. The exact chemical shifts and coupling constants will depend on the specific diastereomer.

-

-OH Proton: A broad singlet between 0.5-5.0 ppm, which is exchangeable with D₂O.[9][10]

-

-CH-OH Proton: A multiplet between 3.5-4.5 ppm.[10]

-

Cyclohexane Ring Protons: A series of complex multiplets between 1.0-2.0 ppm.

-

Isobutyl Group Protons:

-

A doublet for the two methyl groups around 0.9 ppm.

-

A multiplet for the methine proton.

-

Multiplets for the methylene protons.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms in the molecule.

-

-C-OH Carbon: A signal in the range of 65-80 ppm.

-

Cyclohexane Ring Carbons: Signals in the aliphatic region (20-50 ppm).

-

Isobutyl Group Carbons: Signals in the aliphatic region (15-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:[11][12][13][14]

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.[14]

-

C-H Stretch (sp³): Strong bands in the region of 2850-2960 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1075-1150 cm⁻¹, characteristic of a secondary alcohol.[11]

Mass Spectrometry

The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns for secondary alcohols include:[15][16][17][18][19]

-

Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.

-

Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z = 138.[17][18]

-

Loss of the isobutyl group (M-57), leading to a peak at m/z = 99.

Chemical Reactivity

As a secondary alcohol, this compound is expected to undergo typical reactions of this functional group.

Figure 2: General Reactivity of this compound.

Oxidation to a Ketone

Oxidation of the secondary alcohol group will yield the corresponding ketone, 2-(2-methylpropyl)cyclohexanone. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and sodium hypochlorite in the presence of a catalyst like TEMPO.[20][21][22][23][24]

Esterification

Reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst will form an ester.[25][26][27][28][29]

Dehydration to Alkenes

Treatment with a strong acid such as sulfuric or phosphoric acid at elevated temperatures will lead to the elimination of water and the formation of a mixture of isomeric alkenes, primarily 1-isobutylcyclohexene and 3-isobutylcyclohexene.[3][30][31][32][33]

Biological Activity and Drug Development Context

There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, many cyclohexane derivatives are known to possess a wide range of biological activities.[1][2][34][35] Should this molecule be considered for drug development, it would follow a general preclinical discovery workflow.

Figure 3: Generalized Preclinical Drug Discovery Workflow.

Conclusion

This compound is a secondary alcohol for which there is a notable lack of experimentally determined data. This guide has provided a comprehensive overview based on computational predictions and the known chemistry of analogous compounds. The presented protocols for synthesis and purification, along with the predicted spectroscopic data and chemical reactivity, offer a valuable resource for researchers interested in this molecule. Further experimental investigation is required to fully characterize its properties and to explore any potential biological activities.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. scribd.com [scribd.com]

- 7. odinity.com [odinity.com]

- 8. US1422583A - Process of purifying higher secondary alcohols - Google Patents [patents.google.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR _2007 [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. GCMS Section 6.10 [people.whitman.edu]

- 18. youtube.com [youtube.com]

- 19. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 20. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. tandfonline.com [tandfonline.com]

- 24. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. researchgate.net [researchgate.net]

- 28. Ester synthesis by esterification [organic-chemistry.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 32. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 33. chemguide.co.uk [chemguide.co.uk]

- 34. researchgate.net [researchgate.net]

- 35. mmsl.cz [mmsl.cz]

2-(2-Methylpropyl)cyclohexan-1-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Methylpropyl)cyclohexan-1-ol, a substituted cyclohexanol of interest in chemical research and development. This document compiles available data on its chemical properties, outlines general experimental protocols for its characterization, and discusses potential biological activities based on structurally related compounds.

Chemical Identity and Properties

This compound, also known as isobutylcyclohexanol, is a cyclic alcohol. Its fundamental chemical identifiers and computed physicochemical properties are summarized below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 104093-91-6 | PubChem[1] |

| Molecular Formula | C10H20O | PubChem[1] |

| Molecular Weight | 156.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 156.151415 g/mol | PubChem[1] |

| Monoisotopic Mass | 156.151415 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Characterization: A General Approach

General Experimental Workflow for Characterization

A standard workflow for the isolation and characterization of a synthesized batch of this compound would involve several key analytical techniques to ensure purity and confirm the structure.

Caption: General workflow for synthesis, purification, and analysis.

Experimental Protocols

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and confirm its molecular weight.

-

Protocol: A sample is dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC. The column temperature gradient is programmed to separate components. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400) to detect the molecular ion peak and fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure, including the stereochemistry of the substituents on the cyclohexane ring.

-

Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl3). Both ¹H and ¹³C NMR spectra are acquired. Analysis of chemical shifts, coupling constants, and integration values will confirm the connectivity of atoms.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.

-

Protocol: A small amount of the neat liquid sample is placed on the ATR crystal of the FTIR spectrometer. The spectrum is recorded, and the characteristic broad O-H stretch (around 3300 cm⁻¹) and C-O stretch (around 1050-1150 cm⁻¹) would be expected.

-

Potential Biological Activities

Direct studies on the biological activity of this compound are limited. However, the broader class of substituted cyclohexanols has been investigated for various biological effects. Research on related cyclohexane derivatives has suggested potential antimicrobial and anti-inflammatory properties. For instance, some studies have shown that certain pentasubstituted cyclohexanol derivatives exhibit antibacterial and antifungal activities.[2] It is important to note that these findings on related compounds do not directly translate to the specific activity of this compound, and further research is required.

Safety and Handling

Table 3: General Safety and Handling Recommendations

| Hazard Category | Precautionary Measures |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[3][4] |

| Health Hazards | May be harmful if swallowed or inhaled. Causes serious eye irritation.[3][5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection.[3][4] |

| Handling | Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[3][5] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[4][5] |

It is imperative to handle this chemical in a controlled laboratory setting and to consult a comprehensive safety data sheet for a closely related compound before use.

Conclusion

This compound is a chemical compound with established physical properties but limited publicly available data on its synthesis, specific applications, and biological activity. This guide provides the core information available and outlines general methodologies for its study. Further research into this and other substituted cyclohexanols could uncover novel applications in drug development and other scientific fields.

References

A Technical Review of 2-(2-Methylpropyl)cyclohexan-1-ol: Synthesis, Potential Biological Activity, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research on 2-(2-methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexanol. Due to the limited volume of research focused specifically on this compound, this paper extrapolates from established chemical principles and studies on analogous structures to present potential synthetic routes, predicted biological activities, and known physicochemical properties. All quantitative data is summarized for clarity, and detailed hypothetical experimental protocols are provided for key synthetic pathways.

Introduction

This compound is a saturated cyclic alcohol. Its structure, featuring a cyclohexyl ring substituted with a hydroxyl and an isobutyl group, suggests potential for interesting stereochemistry and biological activity. While dedicated studies on this specific molecule are scarce in publicly available literature, the broader class of substituted cyclohexanols has garnered scientific interest for various applications, including as fragrances, solvents, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This review aims to consolidate the available information and provide a forward-looking perspective on the research and development of this compound.

Physicochemical Properties

Basic physicochemical data for this compound has been compiled from publicly accessible chemical databases.[1] These properties are essential for its handling, characterization, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C10H20O | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound

While no specific, detailed synthesis of this compound is documented in the reviewed literature, two primary, high-yield synthetic routes can be proposed based on well-established organic chemistry reactions: the reduction of 2-(2-methylpropyl)cyclohexan-1-one and the catalytic hydrogenation of 2-(2-methylpropyl)phenol.

Route 1: Reduction of 2-(2-Methylpropyl)cyclohexan-1-one

This is a common and effective method for the preparation of cyclohexanol derivatives. The precursor ketone, 2-(2-methylpropyl)cyclohexan-1-one, can be synthesized via several methods, including the alkylation of cyclohexanone.

-

Materials: 2-(2-methylpropyl)cyclohexan-1-one, Methanol, Sodium borohydride (NaBH4), Deionized water, Diethyl ether, Anhydrous magnesium sulfate, Hydrochloric acid (1M).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-(2-methylpropyl)cyclohexan-1-one in 100 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 50 mL of deionized water.

-

Acidify the mixture to a pH of ~6 with 1M hydrochloric acid to neutralize any excess borohydride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography on silica gel.

-

Caption: Reduction of the precursor ketone to the target alcohol.

Route 2: Catalytic Hydrogenation of 2-(2-Methylpropyl)phenol

The catalytic hydrogenation of substituted phenols is a well-established industrial and laboratory method for the synthesis of cyclohexanol derivatives.[2][3][4][5] This method offers the advantage of starting from a potentially more accessible precursor.

-

Materials: 2-(2-methylpropyl)phenol, Ethanol, Palladium on carbon (5% Pd/C), Hydrogen gas.

-

Procedure:

-

In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), place a solution of 10.0 g of 2-(2-methylpropyl)phenol in 100 mL of ethanol.

-

Carefully add 0.5 g of 5% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure.

-

Caption: Catalytic hydrogenation of the corresponding phenol.

Potential Biological and Pharmacological Activity

While no specific biological or pharmacological studies on this compound have been identified, the broader class of cyclohexane derivatives is known to exhibit a range of biological activities.[6][7] In particular, various substituted cyclohexanols have demonstrated antimicrobial and antifungal properties.[8][9][10][11]

It is plausible that this compound could exhibit similar antimicrobial activities. The lipophilic nature of the isobutyl group and the cyclohexyl ring, combined with the hydrogen-bonding capability of the hydroxyl group, are features often associated with membrane-disrupting or enzyme-inhibiting activities in microorganisms.

Summary of Biological Activities of Related Cyclohexane Derivatives

| Compound Class | Biological Activity | Reference |

| Adamantyl-based cyclohexane diamines | Antibacterial (MRSA), Antitubercular | [6] |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Antibacterial, Antifungal (plant pathogens) | [8] |

| Pentasubstituted cyclohexanols | Antibacterial, Antifungal | [9] |

| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Antibacterial (Gram-negative), Antifungal | [11] |

A proposed workflow for the initial biological screening of this compound is outlined below.

Caption: Proposed workflow for the synthesis and biological evaluation.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed experimental spectra are not available in the literature, predicted and database-derived spectral information can guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are essential for structural elucidation. The ¹H NMR spectrum would be expected to show a complex multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the isobutyl and cyclohexyl protons. The ¹³C NMR spectrum would show 10 unique carbon signals, with the carbon attached to the hydroxyl group being the most downfield among the sp³ carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 156. The fragmentation pattern would likely involve the loss of a water molecule (M-18), and cleavage of the isobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Conclusion and Future Directions

This compound represents a simple yet understudied molecule with potential for further investigation. This technical guide has outlined plausible and efficient synthetic routes based on established chemical transformations. Furthermore, by drawing parallels with structurally similar compounds, a compelling case is made for the investigation of its potential biological activities, particularly as an antimicrobial agent.

Future research should focus on the following areas:

-

Stereoselective Synthesis: The presence of two chiral centers in this compound implies the existence of four stereoisomers. Developing stereoselective synthetic methods to access each isomer independently would be crucial for understanding their individual biological activities.

-

Comprehensive Biological Screening: A broad screening of the compound against a panel of bacteria and fungi is warranted to confirm the hypothesized antimicrobial activity and to determine its spectrum of action.

-

Pharmacological and Toxicological Evaluation: Should promising biological activity be identified, further studies to assess its pharmacological properties and toxicological profile will be necessary for any potential therapeutic development.

This whitepaper serves as a foundational document to stimulate and guide future research into the chemistry and potential applications of this compound.

References

- 1. This compound | C10H20O | CID 23148881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP2793622B1 - Use of cyclohexanol derivatives as antimicrobial active ingredients - Google Patents [patents.google.com]

- 11. medwinpublishers.com [medwinpublishers.com]

An In-depth Technical Guide to the Discovery and History of 2-Substituted Cyclohexanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and stereochemical analysis of 2-substituted cyclohexanols. These compounds are pivotal intermediates in organic synthesis and are integral to the development of pharmaceuticals and other functional materials. This document details the evolution of their synthesis, from early organometallic reactions to modern stereoselective methods. It includes detailed experimental protocols for key transformations, presents quantitative physicochemical data for a range of derivatives, and illustrates important mechanistic and analytical workflows through diagrams.

Discovery and Historical Context

The history of 2-substituted cyclohexanols is intrinsically linked to the development of foundational reactions in organic chemistry, particularly the advent of organometallic reagents. While it is difficult to pinpoint a single "discovery" of the entire class, their synthesis became feasible with the pioneering work of Philippe Barbier and his student Victor Grignard in the late 19th and early 20th centuries.

The Barbier reaction , first reported in the late 1890s, allowed for the in-situ formation of an organometallic species from a metal and an alkyl halide in the presence of a carbonyl compound.[1] This one-pot process was a significant advancement, enabling the synthesis of alcohols from carbonyl precursors. Shortly after, Victor Grignard, building upon Barbier's work, developed the now-famous Grignard reaction , which involves the pre-formation of a more stable organomagnesium reagent before its reaction with an electrophile.[1]

These powerful carbon-carbon bond-forming reactions opened the door to the synthesis of a vast array of substituted cyclohexanols. The reaction of a Grignard reagent with cyclohexene oxide, for instance, became a classical method for preparing 2-alkyl- and 2-arylcyclohexanols. Similarly, the reaction of Grignard reagents with 2-substituted cyclohexanones provided access to tertiary cyclohexanols.

The subsequent history of these compounds has been one of increasing sophistication in synthetic control, particularly concerning stereochemistry. The development of stereoselective reducing agents and catalytic asymmetric methods has allowed for the precise synthesis of specific diastereomers and enantiomers, which is crucial for applications in drug development where biological activity is often highly dependent on the three-dimensional structure of the molecule.

Key Synthetic Methodologies

The synthesis of 2-substituted cyclohexanols can be broadly categorized into two main approaches: the reduction of 2-substituted cyclohexanones and the nucleophilic opening of cyclohexene oxide derivatives.

Reduction of 2-Substituted Cyclohexanones

The reduction of a ketone to a secondary alcohol is a fundamental transformation. In the context of 2-substituted cyclohexanones, the stereochemical outcome of this reaction is of paramount importance, leading to either cis or trans diastereomers. The facial selectivity of the hydride attack is influenced by steric and electronic factors.

-

Stereoselectivity: The reduction of 2-substituted cyclohexanones can be controlled to favor either the axial or equatorial attack of the hydride reagent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered equatorial face, leading to the axial alcohol (and thus the cis product if the substituent is equatorial). Smaller reducing agents, like sodium borohydride (NaBH₄), often show less selectivity but can favor the formation of the more thermodynamically stable equatorial alcohol (trans product).

Nucleophilic Ring-Opening of Epoxides

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with cyclohexene oxide is a direct method for introducing a substituent at the 2-position. This reaction typically proceeds via an S(_N)2 mechanism, resulting in the trans product.

Halohydrin Formation

The addition of hypohalous acids (HOX) or other halogenating agents in the presence of water to cyclohexene yields 2-halocyclohexanols. This reaction proceeds through a halonium ion intermediate, and the subsequent attack of water results in a trans stereochemistry.

Quantitative Data

The physical and spectroscopic properties of 2-substituted cyclohexanols are highly dependent on the nature of the substituent and the stereochemistry of the molecule. The following tables summarize key data for a selection of representative compounds.

Table 1: Physical Properties of Selected 2-Substituted Cyclohexanols

| Compound | Substituent | Isomer | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) |

| 2-Methylcyclohexanol | -CH₃ | cis | 7 | 163-165 / 760 |

| trans | -8 | 166-167 / 760 | ||

| 2-Chlorocyclohexanol | -Cl | cis | 28.5 - 29 | 88-90 / 20 |

| trans | 16 - 17 | 104-106 / 45 | ||

| 2-Bromocyclohexanol | -Br | cis | 28.5 - 29 | 49-50 / 0.001 |

| trans | 18 - 19 | 60-61 / 1 | ||

| 2-Phenylcyclohexanol | -C₆H₅ | trans | 55.5 - 57 | 145-148 / 15 |

Table 2: Spectroscopic Data for Selected 2-Substituted Cyclohexanols

| Compound | Isomer | ¹H NMR (δ ppm) - Key Signals | ¹³C NMR (δ ppm) - Key Signals | IR (cm⁻¹) - Key Absorptions |

| 2-Methylcyclohexanol | cis/trans mixture | ~3.2-3.8 (m, 1H, CH-OH), ~1.0 (d, 3H, CH₃) | ~70-75 (CH-OH), ~17-22 (CH₃) | ~3350 (br, O-H), ~2930 (C-H), ~1070 (C-O) |

| 2-Chlorocyclohexanol | cis | ~4.1 (m, 1H, CH-Cl), ~3.7 (m, 1H, CH-OH) | ~67.5 (CH-Cl), ~74.5 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~750 (C-Cl) |

| trans | ~3.8 (m, 1H, CH-Cl), ~3.4 (m, 1H, CH-OH) | ~65.0 (CH-Cl), ~72.0 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~730 (C-Cl) | |

| 2-Bromocyclohexanol | cis | ~4.3 (m, 1H, CH-Br), ~3.8 (m, 1H, CH-OH) | ~58.0 (CH-Br), ~74.0 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~680 (C-Br) |

| trans | ~4.0 (m, 1H, CH-Br), ~3.5 (m, 1H, CH-OH) | ~56.0 (CH-Br), ~72.0 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~660 (C-Br) |

(Note: NMR data are approximate and can vary with solvent and instrument frequency. Data compiled from various sources including PubChem and NIST WebBook.)[2][3][4]

Experimental Protocols

The following are detailed procedures for the synthesis of representative 2-substituted cyclohexanols.

Synthesis of 2-Chlorocyclohexanol via Halohydrin Formation

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

Cyclohexene (1.5 moles)

-

Hypochlorous acid solution (prepared in situ)

-

Sodium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.

-

Prepare a hypochlorous acid solution by passing chlorine gas into a mixture of sodium hydroxide solution, water, and cracked ice, kept below 5 °C, until the yellow precipitate of mercuric oxide (from added mercuric chloride) just disappears. Then, add cold 1.5 N nitric acid.

-

Add approximately one-fourth of the hypochlorous acid solution to the cyclohexene. Stir vigorously while maintaining the temperature between 15-20 °C. Continue stirring until a test portion no longer gives a color change with potassium iodide solution and dilute hydrochloric acid.

-

Repeat the addition of hypochlorous acid in portions until the reaction is complete.

-

Saturate the solution with sodium chloride and perform a steam distillation. Collect approximately 2 L of distillate.

-

Saturate the distillate with sodium chloride and separate the oily layer. Extract the aqueous layer once with diethyl ether.

-

Combine the oily layer and the ether extract, and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation and then distill the product under reduced pressure. Collect the fraction boiling at 88–90 °C/20 mmHg. The yield is typically 70–73%.

Stereoselective Reduction of 2-Methylcyclohexanone to 2-Methylcyclohexanol

This procedure is a representative method for the diastereoselective reduction of a 2-substituted cyclohexanone.[6]

Materials:

-

2-Methylcyclohexanone (0.3 g)

-

Methanol (1.25 mL)

-

Sodium borohydride (NaBH₄) (0.05 g)

-

6 M Sodium hydroxide solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

Add 1.25 mL of methanol and 0.3 g of 2-methylcyclohexanone to a reaction tube.

-

Cool the solution in an ice bath.

-

Carefully add 0.05 g of solid sodium borohydride to the cooled solution and stir.

-

After the bubbling ceases, remove the tube from the ice bath and let it stand at room temperature for 5 minutes.

-

Add 0.7 mL of 6 M sodium hydroxide solution and 0.7 mL of distilled water to the reaction tube. The product will separate as an upper layer.

-

Pipette the top product layer into a new reaction tube.

-

Extract the remaining aqueous layer with two 0.5 mL portions of MTBE, combining the organic layers with the initial product.

-

Dry the combined organic layers with anhydrous sodium sulfate.

-

Carefully transfer the dried solution to a pre-weighed flask and evaporate the ether on a warm water bath to obtain the liquid product.

-

The product can then be analyzed by GC-MS and NMR to determine the diastereomeric ratio.

Mandatory Visualizations

General Experimental Workflow

Caption: General workflow for the synthesis, purification, and analysis of 2-substituted cyclohexanols.

Mechanism of Stereoselective Reduction

Caption: Stereoselective reduction of 2-methylcyclohexanone showing pathways for major and minor products.

Conformational Analysis of cis- and trans-2-Substituted Cyclohexanols

Caption: Conformational equilibrium in cis- and trans-2-substituted cyclohexanols.

References

- 1. Barbier reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Bromocyclohexanol | C6H11BrO | CID 266411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rel-(1R,2S)-2-Bromocyclohexanol | C6H11BrO | CID 85481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorocyclohexanol | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Potential Research Areas for 2-(2-Methylpropyl)cyclohexan-1-ol: A Technical Guide for Drug Development Professionals

Abstract

2-(2-Methylpropyl)cyclohexan-1-ol, a substituted cyclohexanol derivative, presents a scaffold with significant potential for therapeutic applications. While specific research on this molecule is limited, its structural analogues have demonstrated a range of biological activities, suggesting promising avenues for investigation. This technical guide outlines key potential research areas for this compound, providing a foundation for researchers, scientists, and drug development professionals. The proposed areas of investigation include its antimicrobial, anti-inflammatory, and analgesic properties, as well as its potential as a transdermal penetration enhancer. This document summarizes relevant quantitative data, details plausible experimental protocols, and visualizes potential signaling pathways to guide future research and development efforts.

Introduction

The cyclohexanol moiety is a versatile scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of an isobutyl group at the second position of the cyclohexanol ring in this compound creates a molecule with specific stereochemical and lipophilic properties that may confer unique pharmacological activities. Drawing parallels from structurally similar compounds, this whitepaper explores the most promising research directions for this particular molecule.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | --INVALID-LINK-- |

| Molecular Weight | 156.27 g/mol | --INVALID-LINK-- |

| XLogP3 | 3.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Potential Research Areas

Antimicrobial Activity

Substituted cyclohexanol derivatives have shown significant promise as antimicrobial agents. Research into this area for this compound is warranted.

Rationale: The lipophilic nature of the isobutyl group and the cyclohexyl ring may facilitate interaction with and disruption of microbial cell membranes.

Proposed Research Workflow:

Caption: Workflow for investigating the antimicrobial potential.

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method can be employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of this compound (e.g., from 512 µg/mL to 1 µg/mL) is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well. The plates are incubated at 37°C for 24 hours (48 hours for fungi). The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Membrane Permeability Assay: To assess membrane damage, the release of intracellular components such as nucleic acids and proteins can be measured. Bacterial or fungal cells are treated with the compound at its MIC and 2x MIC. At various time intervals, the supernatant is collected, and the absorbance at 260 nm (for nucleic acids) is measured. Propidium iodide staining followed by flow cytometry can also be used to quantify membrane permeabilization.

Anti-inflammatory and Analgesic Effects

The structural similarity of this compound to known anti-inflammatory and analgesic agents, such as menthol, suggests its potential in modulating inflammatory pathways and pain perception.

Potential Signaling Pathways:

Caption: Potential anti-inflammatory and analgesic signaling pathways.

Experimental Protocols:

-

Cyclooxygenase (COX) Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 can be assessed using commercially available colorimetric or fluorometric assay kits. The assay measures the peroxidase activity of COX, where the oxidation of a chromogen is proportional to the enzyme activity. The IC₅₀ values for both isoforms should be determined to evaluate the inhibitory potency and selectivity.

-

In Vivo Analgesic Activity (Writhing Test): Acetic acid-induced writhing in mice is a standard model for evaluating peripheral analgesic activity. Mice are pre-treated with this compound at various doses. After a specified time, a solution of acetic acid is injected intraperitoneally, and the number of writhes (abdominal constrictions) is counted for a defined period. A reduction in the number of writhes compared to the vehicle control group indicates an analgesic effect.

Transdermal Penetration Enhancer

Certain cyclohexanol derivatives have been shown to enhance the percutaneous absorption of drugs. The lipophilic characteristics of this compound make it a candidate for investigation in this area.

Proposed Experimental Workflow:

Caption: Workflow for evaluating transdermal penetration enhancement.

Experimental Protocols:

-

In Vitro Skin Permeation Study: This study is performed using Franz diffusion cells with excised animal or human skin. A topical formulation containing a model drug (e.g., ketoprofen) with and without this compound is applied to the epidermal side of the skin. The receptor chamber is filled with a suitable buffer. Samples are withdrawn from the receptor chamber at predetermined time intervals and analyzed for the drug concentration using HPLC. The permeation parameters, such as flux and enhancement ratio, are then calculated.

Synthesis of this compound

Two plausible synthetic routes for this compound are outlined below.

Route 1: Grignard Reaction

This approach involves the reaction of a Grignard reagent with 2-isobutylcyclohexanone.

Reaction Scheme: 2-Isobutylcyclohexanone + Isobutylmagnesium Bromide → this compound

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until most of the magnesium has reacted.

-

Grignard Reaction: The flask is cooled in an ice bath, and a solution of 2-isobutylcyclohexanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Route 2: Catalytic Hydrogenation

This method involves the hydrogenation of 2-isobutylphenol.

Reaction Scheme: 2-Isobutylphenol + H₂ (in the presence of a catalyst) → this compound

Experimental Protocol:

-

Reaction Setup: 2-Isobutylphenol is dissolved in a suitable solvent (e.g., ethanol or acetic acid) in a high-pressure hydrogenation vessel. A catalyst, such as rhodium on alumina or ruthenium on carbon, is added.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100-500 psi). The mixture is heated and stirred for a specified period until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product is purified by distillation under reduced pressure or by column chromatography to afford this compound.

Conclusion